molecular formula C9H7NO3 B14447542 7-Hydroxy-3-methyl-2H-1,4-benzoxazin-2-one CAS No. 73123-38-3

7-Hydroxy-3-methyl-2H-1,4-benzoxazin-2-one

Cat. No.: B14447542
CAS No.: 73123-38-3
M. Wt: 177.16 g/mol
InChI Key: ZRSAXNJCDCNGSJ-UHFFFAOYSA-N
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Description

7-Hydroxy-3-methyl-2H-1,4-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazinone family. These compounds are known for their diverse biological activities and are found in various plants, particularly in the Poaceae family. They play a significant role in plant defense mechanisms against pests and pathogens.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3-methyl-2H-1,4-benzoxazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with methyl chloroformate, followed by cyclization to form the benzoxazinone ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-3-methyl-2H-1,4-benzoxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

7-Hydroxy-3-methyl-2H-1,4-benzoxazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-methyl-2H-1,4-benzoxazin-2-one involves its interaction with various molecular targets. In plants, it acts as a defense compound by deterring herbivores and inhibiting the growth of pathogens. The compound can also function as a signaling molecule, triggering other defense responses in plants .

Comparison with Similar Compounds

Uniqueness: 7-Hydroxy-3-methyl-2H-1,4-benzoxazin-2-one is unique due to its specific hydroxyl and methyl substitutions, which confer distinct chemical properties and biological activities compared to other benzoxazinones.

Properties

CAS No.

73123-38-3

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

7-hydroxy-3-methyl-1,4-benzoxazin-2-one

InChI

InChI=1S/C9H7NO3/c1-5-9(12)13-8-4-6(11)2-3-7(8)10-5/h2-4,11H,1H3

InChI Key

ZRSAXNJCDCNGSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)O)OC1=O

Origin of Product

United States

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